1-(2-Morpholinoethyl)cyclopentane-1-carboxylic acid
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Overview
Description
1-(2-Morpholinoethyl)cyclopentane-1-carboxylic acid is an organic compound with the molecular formula C12H21NO3 It is characterized by the presence of a morpholine ring attached to a cyclopentane ring via an ethyl chain, with a carboxylic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Morpholinoethyl)cyclopentane-1-carboxylic acid typically involves the reaction of cyclopentanecarboxylic acid with 2-(morpholino)ethylamine. The reaction is carried out under controlled conditions, often in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
1-(2-Morpholinoethyl)cyclopentane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The morpholine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclopentanone derivatives, while reduction can produce cyclopentanol derivatives.
Scientific Research Applications
1-(2-Morpholinoethyl)cyclopentane-1-carboxylic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding due to its structural features.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 1-(2-Morpholinoethyl)cyclopentane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The morpholine ring can interact with active sites of enzymes, potentially inhibiting their activity. The carboxylic acid group may also play a role in binding to target molecules, influencing the compound’s overall biological activity.
Comparison with Similar Compounds
Similar Compounds
Cyclopentanecarboxylic acid: A simpler analog without the morpholine ring.
2-(Morpholino)ethylamine: Contains the morpholine ring but lacks the cyclopentane and carboxylic acid groups.
Uniqueness
1-(2-Morpholinoethyl)cyclopentane-1-carboxylic acid is unique due to the combination of the morpholine ring, cyclopentane ring, and carboxylic acid group. This unique structure imparts specific chemical and biological properties that are not present in simpler analogs.
Properties
Molecular Formula |
C12H21NO3 |
---|---|
Molecular Weight |
227.30 g/mol |
IUPAC Name |
1-(2-morpholin-4-ylethyl)cyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C12H21NO3/c14-11(15)12(3-1-2-4-12)5-6-13-7-9-16-10-8-13/h1-10H2,(H,14,15) |
InChI Key |
JKLQEELFOYWUQZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)(CCN2CCOCC2)C(=O)O |
Origin of Product |
United States |
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